molecular formula C6H3Cl2N3 B8054161 2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8054161
M. Wt: 188.01 g/mol
InChI Key: ATSOKBZCBWDGMP-UHFFFAOYSA-N
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Description

2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic aromatic organic compound characterized by the presence of two chlorine atoms and a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors such as pyrrole and dichloropyrimidine derivatives. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by chlorination to introduce the chlorine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amines or other reduced forms.

  • Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction reactions often employ reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution reactions typically involve nucleophiles like alkyl halides or aryl halides, with suitable catalysts and solvents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities.

  • Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is compared with other similar compounds, such as 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. These compounds share structural similarities but differ in the position and number of chlorine atoms, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications.

Comparison with Similar Compounds

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

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Properties

IUPAC Name

2,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSOKBZCBWDGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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